

Terephthalic acid-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Terephthalic acid-d4	
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Technical Guide: Terephthalic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Terephthalic acid-d4**, a deuterated analog of terephthalic acid. This document covers its core physicochemical properties, a detailed experimental protocol for its application in quantitative analysis, and a relevant metabolic pathway.

Core Properties of Terephthalic Acid-d4

Terephthalic acid-d4 is a stable, isotopically labeled form of terephthalic acid, where the four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an excellent internal standard for the accurate quantification of unlabeled terephthalic acid.



Property	Value
CAS Number	60088-54-2
Molecular Formula	C ₈ H ₂ D ₄ O ₄
Molecular Weight	170.16 g/mol
Appearance	White to off-white solid
Melting Point	>300 °C
Applications	Internal standard for quantitative analysis, environmental analysis, metabolic research

Experimental Protocol: Quantification of Terephthalic Acid in Human Plasma by LC-MS/MS using an Isotope-Labeled Internal Standard

This section outlines a robust and sensitive method for the quantification of terephthalic acid (TPA) in human plasma using a deuterated internal standard, such as **Terephthalic acid-d4**. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices, as it effectively compensates for variations during sample preparation and instrument response. This protocol is adapted from a method using a structurally similar deuterated standard, p-Toluic acid-d3.

1. Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Terephthalic acid and Terephthalic acid-d4 into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.
- Working Standard Solutions: Prepare serial dilutions of the Terephthalic acid primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at desired concentrations.
- Internal Standard (IS) Working Solution (1 μg/mL): Dilute the **Terephthalic acid-d4** primary stock solution in a 50:50 (v/v) methanol:water mixture.



2. Sample Preparation

The following procedure employs a combination of protein precipitation and solid-phase extraction (SPE) to ensure a clean sample for LC-MS/MS analysis.

- Protein Precipitation:
 - \circ To 100 μL of human plasma, add 20 μL of the Internal Standard Working Solution (1 μg/mL).
 - Add 300 μL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
 - Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
 - Elute the analyte and the internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
 - Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- · Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).







Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Mass Spectrometry (MS/MS):

• Ionization Mode: Electrospray Ionization (ESI) in negative mode.

• Detection: Multiple Reaction Monitoring (MRM).

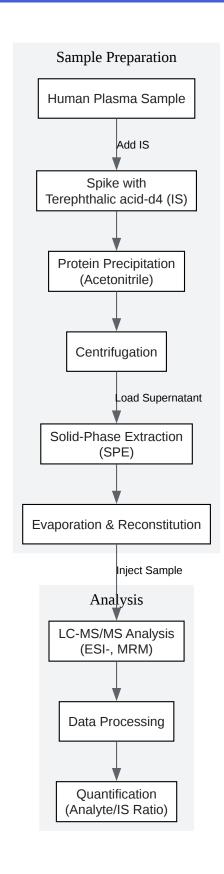
■ Monitor the transition for Terephthalic acid (e.g., m/z 165 -> 121).

■ Monitor the transition for **Terephthalic acid-d4** (e.g., m/z 169 -> 125).

4. Quantification

The concentration of terephthalic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the working standard solutions.





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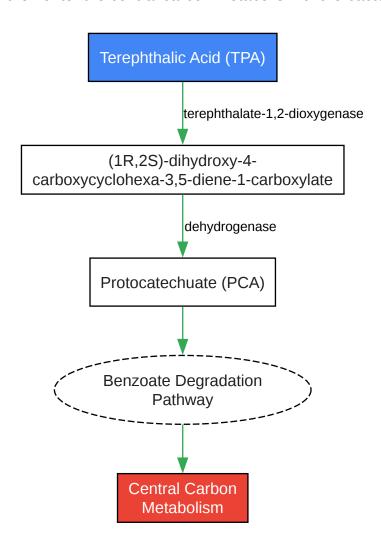
Workflow for the quantification of terephthalic acid in plasma.



Metabolic Pathway: Bacterial Degradation of Terephthalic Acid

While **Terephthalic acid-d4** is primarily used as an analytical standard, its non-deuterated counterpart, terephthalic acid, is a persistent environmental pollutant resulting from the degradation of polyethylene terephthalate (PET) plastics.[1] Certain bacterial consortia are capable of metabolizing terephthalic acid, using it as a sole carbon source.[1][2] The degradation pathway often involves the activation of the benzoate degradation pathway.[1] A key initial step in this aerobic metabolic pathway is the dihydroxylation of the aromatic ring.

The metabolic process in some bacteria, such as Paraburkholderia fungorum, is initiated by the enzyme terephthalate-1,2-dioxygenase.[1] This enzyme converts terephthalic acid into an intermediate that can then enter the central carbon metabolism of the bacterium.



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Bacterial metabolic pathway for terephthalic acid degradation.

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- To cite this document: BenchChem. [Terephthalic acid-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044296#terephthalic-acid-d4-cas-number-and-molecular-weight]

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